N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-4-methylthiophene-2-carboxamide
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Overview
Description
N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-4-methylthiophene-2-carboxamide is a synthetic compound with notable pharmacological potential. It's known for its unique structural framework that allows for specific interactions with various biological targets, making it an interesting subject in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-4-methylthiophene-2-carboxamide generally involves multi-step organic synthesis
Starting Material: : The process begins with commercially available 6-fluoro-3-methylbenzo[c][1,2,5]thiadiazole.
Oxidation: : The thiadiazole undergoes oxidation using agents such as hydrogen peroxide or peracids, leading to the formation of the dioxidobenzo[c][1,2,5]thiadiazole derivative.
Fluoroalkylation: : This intermediate is then subjected to fluoroalkylation to introduce the fluoroethyl group.
Thiophene Carboxylation: : Separately, 4-methylthiophene undergoes carboxylation under Friedel-Crafts acylation conditions to yield 4-methylthiophene-2-carboxylic acid.
Amide Coupling: : Finally, the carboxylic acid derivative reacts with the fluoroethylated thiadiazole under amide coupling conditions, utilizing agents like EDCI or DCC.
Industrial Production Methods
For large-scale industrial production, optimization of these reaction conditions is critical for enhancing yield and purity. Continuous flow reactors and high-throughput screening can be employed to streamline the process, ensuring scalability and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-4-methylthiophene-2-carboxamide can undergo various chemical reactions:
Oxidation: : The compound can be oxidized under harsh conditions, leading to the formation of more oxidized derivatives.
Reduction: : Reduction can occur at the carboxamide group, yielding corresponding amines.
Substitution: : Halogen groups in the molecule can be substituted under nucleophilic conditions.
Common Reagents and Conditions
Oxidation: : Hydrogen peroxide, potassium permanganate.
Reduction: : Lithium aluminum hydride, sodium borohydride.
Substitution: : Alkyl halides, nucleophiles like amines or alcohols.
Major Products Formed
Oxidation products: Further oxidized thiadiazole derivatives.
Reduction products: Amines.
Substitution products: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-4-methylthiophene-2-carboxamide finds applications in diverse fields:
Chemistry
Catalysis: : Used as a catalyst in organic synthesis reactions.
Biology
Fluorescent Labeling: : The compound's fluorophore properties make it useful in imaging studies.
Medicine
Pharmacological Agent: : Investigated for its potential as an anti-inflammatory, antiviral, or anticancer agent.
Industry
Material Science: : Applied in the synthesis of advanced materials with unique electronic properties.
Mechanism of Action
The mechanism of action typically involves interaction with specific molecular targets:
Binding Sites: : The compound interacts with proteins or enzymes, altering their function.
Pathways: : It may modulate signaling pathways related to inflammation or cell proliferation.
Comparison with Similar Compounds
When comparing N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-4-methylthiophene-2-carboxamide with similar compounds, its unique structural features stand out:
Uniqueness: : The combination of the thiadiazole and thiophene rings, along with the specific functional groups, provides distinct pharmacological properties.
Similar Compounds: : Similar compounds might include other thiadiazole derivatives and thiophene carboxamides.
So, there you have it! A detailed dive into this compound. What are your thoughts?
Properties
IUPAC Name |
N-[2-(5-fluoro-1-methyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-3-yl)ethyl]-4-methylthiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16FN3O3S2/c1-10-7-14(23-9-10)15(20)17-5-6-19-13-8-11(16)3-4-12(13)18(2)24(19,21)22/h3-4,7-9H,5-6H2,1-2H3,(H,17,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XLQTXECULOPMAR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=C1)C(=O)NCCN2C3=C(C=CC(=C3)F)N(S2(=O)=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16FN3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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